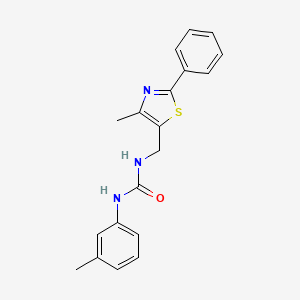
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea, also known as MTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTU belongs to the class of thiazole-based compounds and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Urea Derivatives in Osmolyte Research
Urea derivatives play a critical role in understanding osmolytes, which are low molecular weight substances accumulated by organisms to protect against environmental stress. A study by Lin and Timasheff (1994) explored the unique combination of urea and methylamines (e.g., trimethylamine N-oxide) used by marine organisms as osmolytes. This mixture, comprising a denaturant (urea) and a stabilizer (methylamine), demonstrates a thermodynamic compensation effect that stabilizes proteins against environmental stresses (Lin & Timasheff, 1994).
Synthetic Applications and Biological Activities
Research on urea derivatives has led to the synthesis of compounds with significant biological activities. Feng Gui-rong (2002) synthesized N-(4-methyl phenyl)-N~1-(1,2,4-Triazoly) Urea Compound and evaluated its cytokinin-activity, indicating potential in agricultural research (Feng, 2002).
Urea-Based Assemblies and Supramolecular Chemistry
Urea and thiourea derivatives have been investigated for their role in supramolecular chemistry. Studies on conformational adjustments and assembly formation, such as those by Phukan and Baruah (2016), reveal the importance of urea derivatives in designing molecular structures with specific properties (Phukan & Baruah, 2016).
Computational and Experimental Studies on Urea Derivatives
Computational and experimental studies, like those conducted by Tanak et al. (2010), offer insights into the molecular geometry, vibrational frequencies, and potential applications of urea derivatives in materials science and optical properties research (Tanak et al., 2010).
properties
IUPAC Name |
1-(3-methylphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-10-16(11-13)22-19(23)20-12-17-14(2)21-18(24-17)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAWNNKAQWZORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)
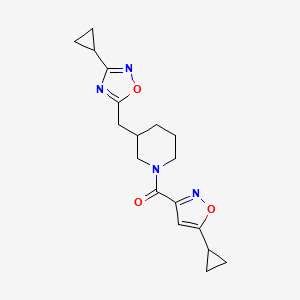
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)
![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)

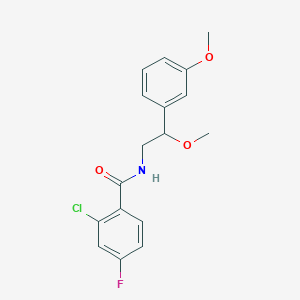
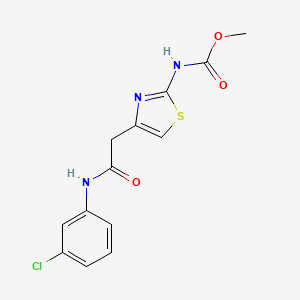
![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)
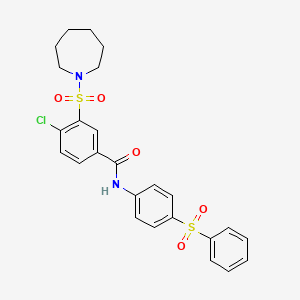
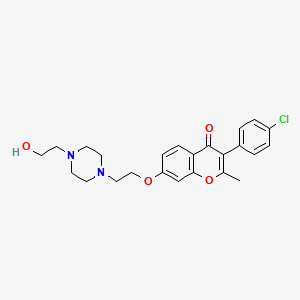
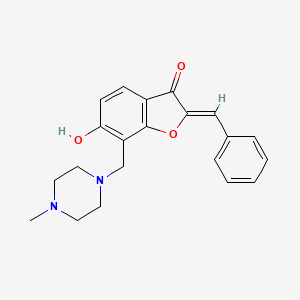
![Ethyl 5-(4-methylphenyl)-3-[1-(prop-2-yn-1-yl)piperidine-4-amido]thiophene-2-carboxylate](/img/structure/B2833132.png)
![3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2833135.png)